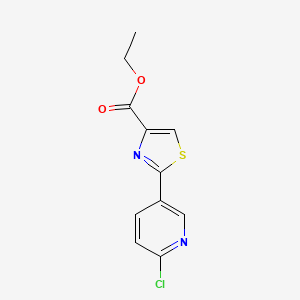

Ethyl 2-(6-chloro-3-pyridyl)thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate typically involves the reaction of 6-chloropyridine-3-carbaldehyde with thioamide derivatives under specific conditions. One common method includes the use of ethyl bromoacetate and a base such as potassium carbonate in an organic solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Transition metal catalysts like palladium or platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Ethyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate has a wide range of scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

Agricultural Chemistry: The compound serves as a precursor for the development of novel pesticides and herbicides with improved efficacy and environmental profiles.

Materials Science: It is utilized in the design of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties

Mechanism of Action

The mechanism of action of Ethyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. In agricultural applications, it may disrupt the metabolic processes of pests, leading to their elimination .

Comparison with Similar Compounds

Ethyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylate: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

Methyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and pharmacokinetic properties.

2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, which can alter its acidity and reactivity.

Biological Activity

Ethyl 2-(6-chloro-3-pyridyl)thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial research. This article provides an overview of its biological activity, including detailed findings from various studies, synthesis pathways, and potential applications.

Chemical Structure and Properties

This compound has a molecular formula of C12H10ClN2O2S and a molecular weight of approximately 256.73 g/mol. The presence of both thiazole and pyridine rings, along with the chloro substituent, enhances its reactivity and biological profile. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H10ClN2O2S |

| Molecular Weight | 256.73 g/mol |

| Functional Groups | Thiazole, Pyridine, Ester |

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties by inhibiting critical signaling pathways involved in tumor growth. Specifically, studies have shown that this compound can inhibit the Hedgehog signaling pathway, which is implicated in various malignancies. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines:

- Cell Lines Tested :

- Human cervical carcinoma (HeLa)

- Colon adenocarcinoma (CaCo-2)

- Human liver hepatocellular carcinoma (HepG2)

The compound exhibited IC50 values in the micromolar range, indicating potent antiproliferative effects against these cell lines .

Antimicrobial Activity

This compound also displays antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics. For instance:

- Minimum Inhibitory Concentration (MIC) : Ranges from 40 to 50 µg/mL against strains such as E. faecalis, P. aeruginosa, and K. pneumoniae.

- Inhibition Zone Diameters : Reported zones of inhibition were between 19 mm to 30 mm for different bacterial strains .

Synthesis Pathways

The synthesis of this compound involves several steps that allow for the modification of substituents on both the thiazole and pyridine rings. A typical synthesis pathway includes:

- Formation of thiazole derivatives through cyclization reactions.

- Introduction of the chloro substituent via halogenation.

- Esterification to yield the final compound.

This multi-step synthesis not only optimizes yield but also allows for structural variations that may enhance biological activity .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- In Vitro Studies : A study demonstrated that derivatives of this compound significantly inhibited cell proliferation in various cancer models, suggesting its potential as a lead compound for drug development .

- Antimicrobial Efficacy : Comparative studies showed that this compound had antimicrobial activity comparable to conventional antibiotics, making it a candidate for further exploration in treating bacterial infections .

Properties

CAS No. |

400776-17-2 |

|---|---|

Molecular Formula |

C11H9ClN2O2S |

Molecular Weight |

268.72 g/mol |

IUPAC Name |

ethyl 2-(6-chloropyridin-3-yl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)8-6-17-10(14-8)7-3-4-9(12)13-5-7/h3-6H,2H2,1H3 |

InChI Key |

DDFZBUWOWZCCOM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.